molecular formula C15H9FO B8472624 (3-Ethynylphenyl)(4-fluorophenyl)methanone CAS No. 918442-24-7

(3-Ethynylphenyl)(4-fluorophenyl)methanone

Cat. No. B8472624
CAS RN: 918442-24-7
M. Wt: 224.23 g/mol
InChI Key: WNMIRCGBPKWNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethynylphenyl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C15H9FO and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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properties

CAS RN

918442-24-7

Product Name

(3-Ethynylphenyl)(4-fluorophenyl)methanone

Molecular Formula

C15H9FO

Molecular Weight

224.23 g/mol

IUPAC Name

(3-ethynylphenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C15H9FO/c1-2-11-4-3-5-13(10-11)15(17)12-6-8-14(16)9-7-12/h1,3-10H

InChI Key

WNMIRCGBPKWNBR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 ml two-necked flask having a reflux condenser were charged 1.11 g (3.9 mmol) of 4-fluoro-3′-(3-hydroxy-3-methyl-1-butynyl)benzophenone and 165 mg (4.1 mmol) of NaOH (Kishida Chemical Co., Ltd.; 0.7 mm particles, 98%) and air in the flask was replaced by Ar gas. 20 ml of toluene was added to the mixture and the mixture was heated at 120° C. under reflux for 0.5 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate and the solvent was removed by distillation under reduced pressure using an evaporator. The resultant crude reaction product was purified by column chromatography (hexane/AcOEt=10/1) using silica gel to obtain 0.5 g of 3-ethynyl-4′-fluorobenzophenone as yellow solid. (Yield: 53%)
Name
4-fluoro-3′-(3-hydroxy-3-methyl-1-butynyl)benzophenone
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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